Urinary Excretion: Benazeprilat Acyl-β-D-glucuronide as a Quantifiable Marker of Phase II Metabolism
Benazeprilat Acyl-β-D-glucuronide represents a specific and quantifiable fraction of the total benazepril dose excreted in urine. In human mass balance studies, it accounts for 8% of an orally administered dose recovered in urine, a distinct quantity compared to the parent drug benazeprilat (20%) and the alternative conjugate benazepril glucuronide (4%) [1] [2]. This specific excretion profile makes it a critical analyte for understanding benazepril's clearance.
| Evidence Dimension | Urinary excretion of orally administered dose |
|---|---|
| Target Compound Data | 8% of dose recovered as Benazeprilat Acyl-β-D-glucuronide |
| Comparator Or Baseline | Benazeprilat: 20%; Benazepril Glucuronide: 4% of dose recovered in urine |
| Quantified Difference | Target compound constitutes a distinct 8% fraction, differentiating it from the major (20% benazeprilat) and minor (4% benazepril glucuronide) components |
| Conditions | Human mass balance study, analysis of 0-48 hour urine collection following oral benazepril administration |
Why This Matters
This quantifies the compound's specific role in benazepril clearance, providing a defined analytical target for bioequivalence and drug-drug interaction studies that cannot be substituted by measuring benazeprilat alone.
- [1] RxReasoner. Benazepril Pharmacology. Accessed 2024. Available at: https://www.rxreasoner.com/substances/benazepril/pharmacology View Source
- [2] FDA Label. Benazepril Hydrochloride. NDA 019851. Available at: https://medlibrary.org/lib/rx/meds/benazepril-hydrochloride/ View Source
